

6-Chloro-3-methylpyrimidin-4(3H)-one structure elucidation

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Compound of Interest

Compound Name:	6-Chloro-3-methylpyrimidin-4(3H)-one
CAS No.:	101079-62-3
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An In-Depth Technical Guide to the Structure Elucidation of **6-Chloro-3-methylpyrimidin-4(3H)-one**

Executive Summary

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise structural characterization of novel pyrimidinone derivatives is a critical step in drug discovery and development, as subtle changes in substitution or tautomeric form can profoundly impact biological activity. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of **6-Chloro-3-methylpyrimidin-4(3H)-one**. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights, presenting a self-validating system for structural confirmation. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Crystallography to build an unassailable structural argument from the ground up.

The Pyrimidinone Core: A Privileged Scaffold

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to various biological processes and are widely utilized in pharmaceutical research.[3][4] The 4(3H)-pyrimidinone tautomer, in particular, is of significant interest. The introduction of specific substituents, such as a chlorine atom at the 6-position and a methyl group on the ring nitrogen, creates a unique chemical entity with potential for further synthetic modification. Accurate determination of this substitution pattern is paramount, as isomers could exhibit vastly different pharmacological profiles. This guide establishes a robust protocol to confirm the identity of **6-Chloro-3-methylpyrimidin-4(3H)-one**, ensuring data integrity for subsequent research and development.

Foundational Analysis: Properties and Synthesis Context

Before delving into complex spectroscopic analysis, foundational data provides the initial constraints for the structural hypothesis.

Physicochemical Properties

A summary of the key physical and chemical properties for the target compound is presented below.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₅ ClN ₂ O	Calculated
Molecular Weight	144.56 g/mol	PubChem CID 136034041[5]
Appearance	Pale yellow or off-white solid	Typical for this class of compounds[6]
Melting Point	35-36 °C (for related 2-chloro-4-methylpyrimidine)	Representative data[6]

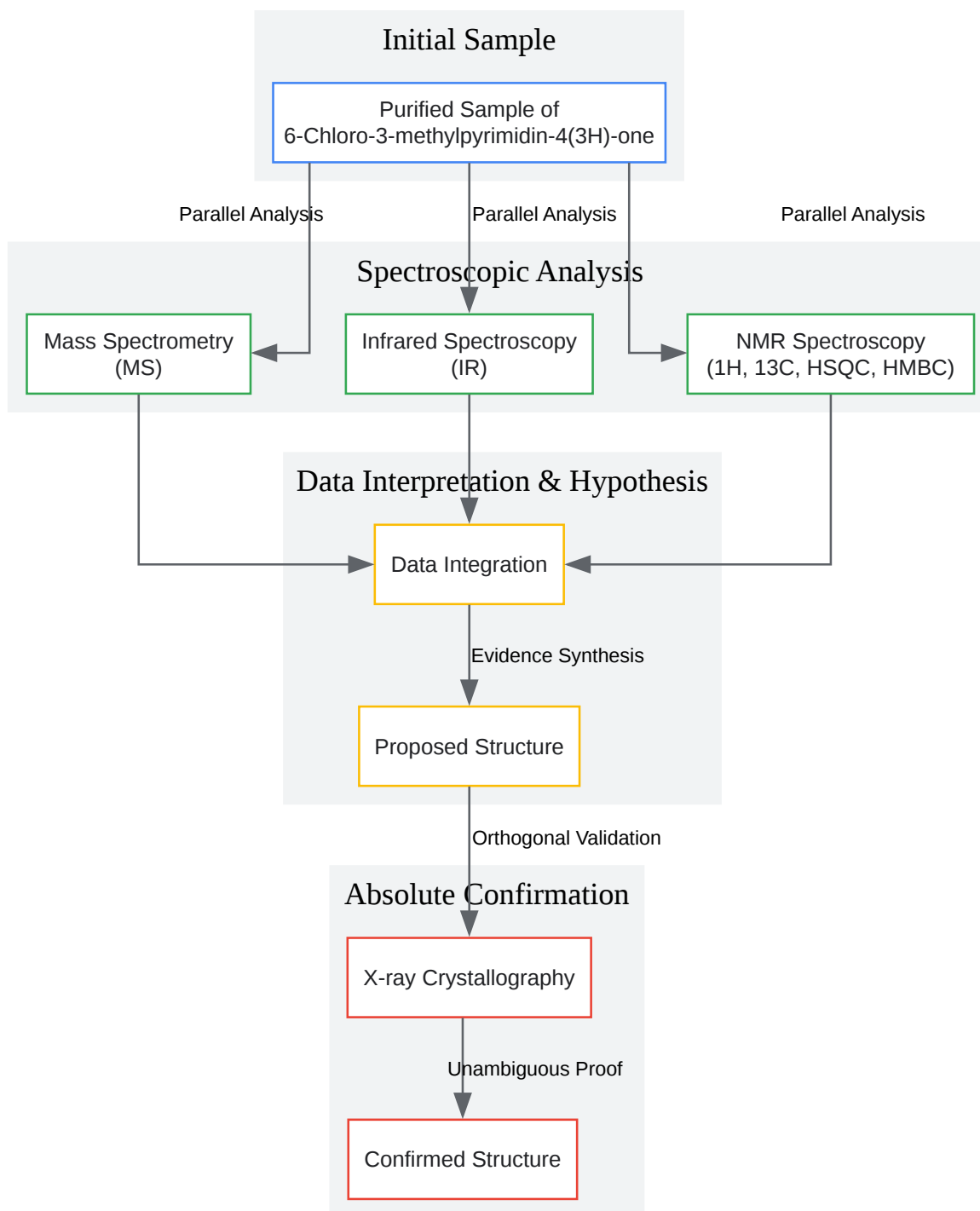
Synthesis Overview

Understanding the synthetic route provides crucial clues about the likely structure.

Pyrimidinones are often synthesized via the cyclization of smaller fragments, such as reactions involving 1,3-dicarbonyl compounds or their equivalents with amidines.[2] A plausible route to the title compound could involve the chlorination of 3-methyluracil or a related precursor. For instance, reacting a dihydroxypyrimidine with an agent like phosphorus oxychloride (POCl_3) is a standard method for introducing chlorine atoms.[7] This synthetic logic strongly suggests the final structure will retain the pyrimidinone core with the specified substituents.

The Integrated Spectroscopic Workflow

No single technique is sufficient for unambiguous elucidation. The core of our approach lies in the integration of data from multiple orthogonal spectroscopic methods.



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Caption: A workflow for integrated structure elucidation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise & Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and preserve the molecular ion.^[8] The presence of chlorine provides a definitive isotopic signature that must be observed.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- **Analysis Mode:** Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- **Data Acquisition:** Scan a mass range from m/z 50 to 500.
- **Verification:** Confirm the measured mass of the $[M+H]^+$ ion is within 5 ppm of the calculated theoretical mass. Crucially, verify the presence and ratio of the $[M+H+2]^+$ isotope peak.

Data Interpretation: For a compound with one chlorine atom, two peaks will be observed for the molecular ion cluster, separated by ~2 Da. The relative intensity of the M^+ peak (containing ^{35}Cl) and the $M+2$ peak (containing ^{37}Cl) should be approximately 3:1.^[8]

Ion	Calculated m/z ($\text{C}_5\text{H}_6\text{ClN}_2\text{O}$) $^+$	Observed m/z	Isotope Peak	Calculated Ratio	Observed Ratio
$[M+H]^+$	145.0167	~145.0165	$[M+H+2]^+$	100 : 32.5	~3 : 1

This result provides high confidence in the elemental formula $\text{C}_5\text{H}_5\text{ClN}_2\text{O}$.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify key functional groups based on their vibrational frequencies.[9] For **6-Chloro-3-methylpyrimidin-4(3H)-one**, the most informative regions are the C=O stretching frequency, which confirms the pyrimidinone core, and the aromatic/alkene region.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Background Scan: Perform a background scan of the empty ATR crystal.
- Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm^{-1} .
- Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Data Interpretation: The IR spectrum provides a characteristic fingerprint. The key is to identify absorptions corresponding to the expected functional groups.[10]

Wavenumber (cm^{-1})	Intensity	Assignment	Significance
~3080	Medium	=C-H Stretch	Confirms hydrogen on the pyrimidine ring. [11]
~1720-1680	Strong	C=O Stretch (Amide)	Key evidence for the 4-oxo functionality.[8]
~1640-1550	Medium-Strong	C=C / C=N Stretches	Confirms the heterocyclic ring structure.
~800-600	Medium	C-Cl Stretch	Consistent with the presence of a chloro-substituent.

The strong carbonyl absorption is particularly diagnostic, confirming the "one" part of the pyrimidinone name.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (^1H , ^{13}C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment. DMSO- d_6 is a common solvent choice for this class of compounds due to its excellent solvating power for polar heterocycles. [8]

Protocol: NMR Analysis (500 MHz Spectrometer)

- **Sample Preparation:** Dissolve ~10 mg of the compound in ~0.6 mL of DMSO- d_6 containing 0.03% TMS as an internal standard.
- ^1H NMR: Acquire a standard proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify direct C-H correlations.
- HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify 2- and 3-bond C-H correlations. This is critical for connecting the fragments.

Data Interpretation:

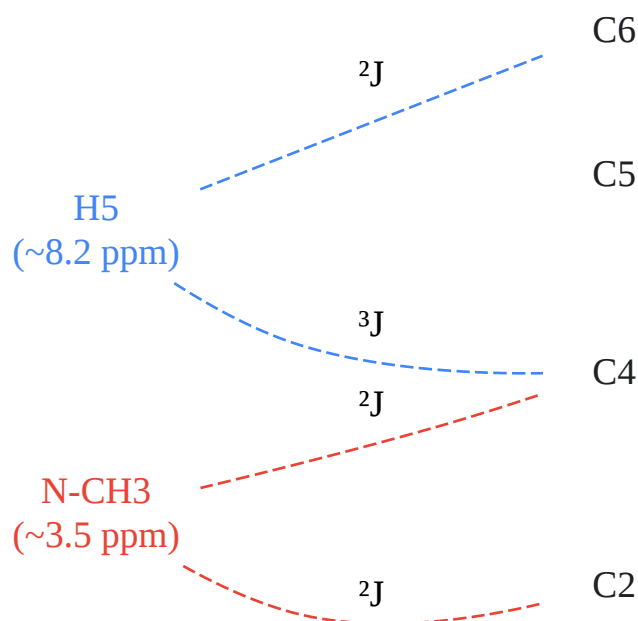
^1H NMR Data: Based on the proposed structure, we expect to see two distinct signals: one for the ring proton and one for the N-methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1-8.5	Singlet (s)	1H	H5
~3.4-3.6	Singlet (s)	3H	$\text{N}_3\text{-CH}_3$

^{13}C NMR Data: The proton-decoupled ^{13}C spectrum should reveal five distinct carbon signals.

Chemical Shift (δ , ppm)	Assignment	Justification
~160-165	C4	Carbonyl carbon, highly deshielded.
~155-160	C2	Carbon flanked by two nitrogen atoms.
~145-150	C6	Carbon attached to electronegative chlorine.
~110-115	C5	Ring carbon attached to a proton.
~30-35	N ₃ -CH ₃	N-methyl carbon.

2D NMR: Connecting the Pieces The HSQC experiment will show a direct correlation between the proton at ~8.2 ppm and the carbon at ~112 ppm, confirming the C5-H5 assignment. The true power comes from the HMBC experiment, which reveals long-range couplings and confirms the overall scaffold.



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Caption: Key HMBC correlations for structural confirmation.

- H5 Proton (~8.2 ppm): Will show correlations to C6 (2J coupling) and C4 (3J coupling). This definitively places the proton at the C5 position, adjacent to the chlorinated carbon and the carbonyl carbon.
- N-CH₃ Protons (~3.5 ppm): Will show correlations to C2 (2J coupling) and C4 (2J coupling). This is the critical evidence that proves the methyl group is on N3, as it is two bonds away from both C2 and C4. If the methyl group were on N1, it would only show a strong correlation to C2 and C6.

Orthogonal Confirmation: X-ray Crystallography

Expertise & Causality: While the integrated spectroscopic data provides a highly confident assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state.^{[12][13]} It generates a 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.^{[14][15]}

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethyl acetate/hexane is a common starting point.
- **Data Collection:** Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
- **Structure Solution and Refinement:** Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final structural model.
- **Validation:** The final model is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Expected Outcome: The resulting crystal structure would provide a 3D rendering of **6-Chloro-3-methylpyrimidin-4(3H)-one**, visually confirming the atomic connectivity established by NMR. It would definitively show the chlorine at C6, the carbonyl at C4, and the methyl group on the N3 nitrogen atom.

Summary of Structural Evidence

The structure of **6-Chloro-3-methylpyrimidin-4(3H)-one** is confirmed by the overwhelming and self-consistent evidence from all analytical techniques employed:

- HRMS: Confirmed the molecular formula $C_5H_5ClN_2O$ via accurate mass measurement and the characteristic ~3:1 isotopic pattern for a single chlorine atom.
- IR Spectroscopy: Identified key functional groups, most notably a strong C=O stretch ($\sim 1700\text{ cm}^{-1}$) indicative of the 4-oxo functionality and a =C-H stretch ($\sim 3080\text{ cm}^{-1}$) for the ring proton.
- ^1H & ^{13}C NMR: Revealed the correct number of proton and carbon environments (one aromatic CH, one N-methyl group, and three quaternary carbons).
- HMBC NMR: Provided the definitive connectivity map. The correlation of the N-methyl protons to both C2 and C4 was the crucial piece of evidence that placed the methyl group on N3, distinguishing it from the N1 isomer.
- X-ray Crystallography: Serves as the final, orthogonal confirmation, providing an absolute 3D structure that validates the conclusions drawn from spectroscopic data.

Conclusion

The elucidation of molecular structure is a foundational activity in chemical and pharmaceutical sciences. Through the systematic and integrated application of mass spectrometry, IR spectroscopy, and advanced 1D/2D NMR techniques, a confident structural hypothesis for **6-Chloro-3-methylpyrimidin-4(3H)-one** can be constructed. This hypothesis is then elevated to an unambiguous certainty through confirmation by single-crystal X-ray crystallography. This rigorous, multi-technique approach represents a gold standard, ensuring the highest level of scientific integrity and providing a solid foundation for future drug development efforts.

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